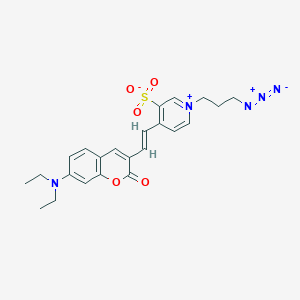

Azide MegaStokes dye 673

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azide MegaStokes dye 673 is a multifunctional dye known for its large Stokes shift, making it highly valuable in various scientific applications. This dye is particularly useful in fluorescence resonance electron transfer (FRET) applications due to its ability to avoid interference with the spectral bands of the second fluorophore . It is also employed in bioorthogonal labeling reactions, which are essential for studying biological processes without disrupting native biochemical pathways .

Métodos De Preparación

The synthesis of Azide MegaStokes dye 673 involves a copper-catalyzed click reaction, specifically a 1,3-dipolar cycloaddition between an azide and an alkyne . The general synthetic route includes the following steps:

Preparation of the azide precursor: This involves the synthesis of 1-(3-azidopropyl)-4-[2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl]-3-sulfo-pyridinium inner salt.

Click reaction: The azide precursor undergoes a copper-catalyzed click reaction with an alkyne derivative to form the final dye product.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Azide MegaStokes dye 673 primarily undergoes the following types of reactions:

Click reactions: The dye participates in copper-catalyzed 1,3-dipolar cycloaddition reactions with terminal alkyne groups, forming stable azido-alkyne bonds.

Bioorthogonal labeling: It reacts with azido sugars for click-labeling of surface glycoproteins.

Common reagents and conditions used in these reactions include copper catalysts and terminal alkyne groups. The major products formed from these reactions are stable azido-alkyne bonds, which are crucial for various labeling and imaging applications .

Aplicaciones Científicas De Investigación

Azide MegaStokes dye 673 has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Azide MegaStokes dye 673 involves its ability to form stable azido-alkyne bonds through click reactions. This property allows it to label and track biomolecules without interfering with their native functions . The dye’s large Stokes shift enables efficient energy transfer in FRET applications, making it a valuable tool for studying molecular interactions and pathways .

Comparación Con Compuestos Similares

Azide MegaStokes dye 673 is unique due to its large Stokes shift and ability to participate in bioorthogonal labeling reactions. Similar compounds include:

Cy5-azide: Another dye used in click chemistry with a smaller Stokes shift.

Fluorescein azide: A commonly used fluorescent dye with different spectral properties.

Cy3-azide: Similar to Cy5-azide but with different excitation and emission wavelengths.

This compound stands out due to its exceptional performance in FRET applications and its versatility in various scientific fields .

Propiedades

Fórmula molecular |

C23H25N5O5S |

|---|---|

Peso molecular |

483.5 g/mol |

Nombre IUPAC |

1-(3-azidopropyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |

InChI |

InChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3 |

Clave InChI |

TXEOOODTMSSAJD-UHFFFAOYSA-N |

SMILES isomérico |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

SMILES canónico |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)

![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)

![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)

![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)